
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide, also known as DBM-H, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal and biological fields. DBM-H is a hydrazide derivative of sulfonamide and benzaldehyde, which has a unique structure that makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is also stable and can be stored for extended periods without degradation. However, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. One area of research is the development of new drugs and therapies based on the structure of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. Another area of research is the investigation of the mechanism of action and molecular targets of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. Additionally, further studies are needed to determine the efficacy and safety of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide in vivo, as well as its potential applications in the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal and biological fields. The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde and 4-tert-butyl-N'-benzenesulfonylhydrazide in the presence of a catalyst. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases and cancer. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide, including the development of new drugs and therapies and investigation of its mechanism of action and molecular targets.
合成法
The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde and 4-tert-butyl-N'-benzenesulfonylhydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in medicinal and biological research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been studied for its potential use in the development of new drugs and therapies.
特性
IUPAC Name |
4-tert-butyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)15-7-10-17(11-8-15)26(22,23)21-20-13-14-6-9-16(24-4)12-18(14)25-5/h6-13,21H,1-5H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIVHAATWRCKN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

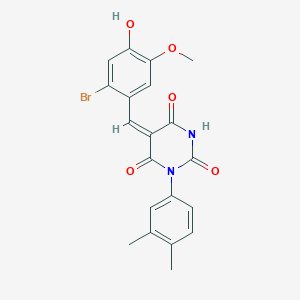
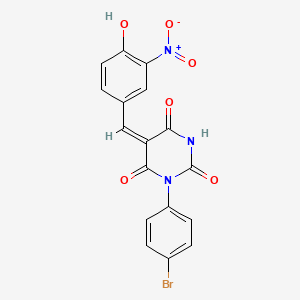
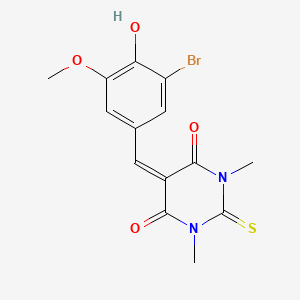
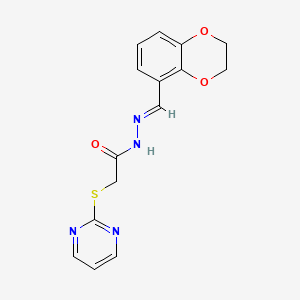
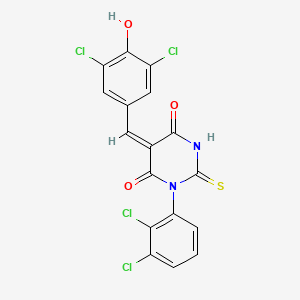
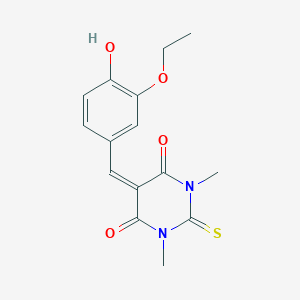
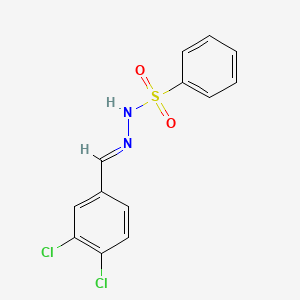
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
![ethyl 4-{3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5908705.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908726.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908728.png)
![N-benzyl-N-ethyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5908737.png)
![N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908745.png)